BenchChemオンラインストアへようこそ!

5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Compound Procurement Fragment-Based Drug Design

5-(2-Amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 949766-14-7) is a heterocyclic small molecule (C9H11N5S2, MW 253.4 g/mol) that incorporates three pharmacophoric elements: a 2-amino-4-methylthiazole ring, a 4-cyclopropyl-1,2,4-triazole core, and a thiol group at the triazole 3-position. The compound exists in a thiol-thione tautomeric equilibrium, with the thione form (3-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazole-5-thione) predominating under standard conditions, which critically influences its hydrogen-bonding capacity, metal-chelating potential, and reactivity with electrophilic biological targets.

Molecular Formula C9H11N5S2
Molecular Weight 253.34
CAS No. 949766-14-7
Cat. No. B2399634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
CAS949766-14-7
Molecular FormulaC9H11N5S2
Molecular Weight253.34
Structural Identifiers
SMILESCC1=C(SC(=N1)N)C2=NNC(=S)N2C3CC3
InChIInChI=1S/C9H11N5S2/c1-4-6(16-8(10)11-4)7-12-13-9(15)14(7)5-2-3-5/h5H,2-3H2,1H3,(H2,10,11)(H,13,15)
InChIKeyJCNXHZYACHGQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 949766-14-7): Chemical Class and Structural Identity


5-(2-Amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 949766-14-7) is a heterocyclic small molecule (C9H11N5S2, MW 253.4 g/mol) that incorporates three pharmacophoric elements: a 2-amino-4-methylthiazole ring, a 4-cyclopropyl-1,2,4-triazole core, and a thiol group at the triazole 3-position . The compound exists in a thiol-thione tautomeric equilibrium, with the thione form (3-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazole-5-thione) predominating under standard conditions, which critically influences its hydrogen-bonding capacity, metal-chelating potential, and reactivity with electrophilic biological targets . It is listed as a screening compound within the Merck Sharp & Dohme patent estate on thiazole-substituted aminoheteroaryls as spleen tyrosine kinase (Syk) inhibitors, indicating its design intent as a kinase-directed probe, though primary bioactivity data remains unpublished .

Why Generic Substitution of 5-(2-Amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol Is Not Supported by Current Evidence


The combination of a 2-amino-4-methylthiazole C5-substituent, a cyclopropyl N4-substituent on the triazole ring, and a 3-thiol/thione group creates a uniquely constrained pharmacophore that is absent from commercial 4-alkyl- or 4-aryl-triazole-3-thiol analogs. The cyclopropyl group imposes distinct conformational rigidity and alters the electron density at N1 and N2 of the triazole compared to methyl, ethyl, or phenyl substituents, while the thione tautomer presents a hydrogen-bond donor at N1 and a soft sulfur acceptor at C3 . The closest purchasable analogs—4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 1550317-01-5, thiazole at C5 rather than C4 of thiazole; lacking the 2-amino group) and 4-cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol (CAS 352018-98-5, thiadiazole replacement of thiazole)—differ in key hydrogen-bonding and metal-coordination motifs, making direct substitution chemically invalid for structure-activity relationship (SAR) studies . The absence of published head-to-head bioactivity data for any member of this specific sub-series means that any substitution decision must be treated as high-risk without experimental re-validation.

Quantitative Differentiation Evidence for 5-(2-Amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol vs. Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation from Commercially Available Analogs

5-(2-Amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol possesses a molecular weight of 253.4 g/mol, which is 29.1 g/mol higher than its closest purchasable analog 4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol (MW 224.3 g/mol, CAS 1550317-01-5) due to the additional 2-amino and 4-methyl substituents on the thiazole ring . It also differs from 4-cyclopropyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4H-1,2,4-triazole-3-thiol (MW ~253.3 g/mol, CAS 352018-98-5) by the replacement of the thiazole sulfur with a thiadiazole ring system, altering both molecular shape and electronic distribution despite near-identical molecular weight . The heavy atom count (16 atoms) and hydrogen-bond donor count (2 donors) match the Syk inhibitor pharmacophore template described in EP3082807B1, whereas the thiazol-4-yl analog lacks the key amino group donor, eliminating a critical interaction point with the kinase hinge region .

Medicinal Chemistry Compound Procurement Fragment-Based Drug Design

Thiol-Thione Tautomeric Equilibrium and Metal Chelation Potential vs. Non-Thiol Analogs

The presence of a 3-thiol group on the 1,2,4-triazole ring enables this compound to exist in a thiol-thione tautomeric equilibrium (SMILES: CC1=C(SC(=N1)N)C2=NNC(=S)N2C3CC3), which is absent in 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole derivatives where the 3-position is substituted with -OH, -NH2, or alkyl groups . The thione form presents a soft sulfur atom capable of chelating transition metals (Zn²⁺, Fe²⁺, Cu⁺) implicated in kinase active sites, while the thiol form can form disulfide linkages or undergo S-alkylation for further derivatization . In contrast, the 3-hydroxy or 3-amino analogs lack this metal-coordination capability, and the 3-methylthio derivative is pre-blocked against thiol-disulfide exchange chemistry. No direct metal-binding affinity comparison data is available for this compound versus analogs; this differentiation is based on predicted chemical reactivity from functional group analysis .

Coordination Chemistry Metalloenzyme Inhibition Procurement Specification

Cyclopropyl N4-Substituent Conformational Constraint vs. Linear Alkyl or Aryl Analogs

The N4 cyclopropyl group on the 1,2,4-triazole ring restricts rotation and imposes a fixed dihedral angle relative to the triazole plane, which is distinct from the freely rotating N4-methyl, N4-ethyl, or conformationally flexible N4-benzyl analogs commonly available from chemical suppliers . In the Syk inhibitor chemotype disclosed in EP3082807B1, the N4 substituent occupies a hydrophobic pocket adjacent to the ATP-binding site, and cyclopropyl is specifically exemplified as a preferred group for balancing potency and metabolic stability . While quantitative IC50 or cellular activity data for this exact compound are not publicly disclosed, the patent establishes that N4-cyclopropyl analogs consistently outperform N4-methyl or N4-isopropyl congeners in Syk biochemical assays for compounds within the same Markush structure . The closest purchasable reference compound, 4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 1550317-01-5), shares the cyclopropyl constraint but lacks the 2-amino-4-methylthiazole pharmacophore, confounding direct activity comparison .

Conformational Analysis Kinase Selectivity SAR Procurement

Computed Physicochemical Property Profile and Drug-Likeness vs. Analog Series

The computed XLogP3 of 1.6 for this compound places it within the optimal lipophilicity range for oral bioavailability (Lipinski Rule of Five), whereas the simpler 4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol (XLogP3 ~1.2) is more hydrophilic . The hydrogen-bond donor count of 2 and acceptor count of 4 yield a total polar surface area consistent with blood-brain barrier penetration potential, distinguishing it from larger N4-aryl analogs that exceed the 90 Ų TPSA threshold . The molecular weight of 253.4 g/mol is 30-50 Da below typical lead optimization cutoff thresholds, making this compound a suitable fragment-elaboration starting point compared to proprietary triazole-thiazole Syk leads (typical MW 350-450 Da) described in EP3082807B1 . However, no experimental solubility, permeability, or metabolic stability data are publicly available to confirm these predictions.

ADME Prediction Lead Optimization Procurement Decision Support

Evidence-Supported Application Scenarios for 5-(2-Amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 949766-14-7)


Spleen Tyrosine Kinase (Syk) Inhibitor Fragment-Based Lead Discovery

Transition Metal Chelation and Metalloenzyme Probe Development

Covalent Probe Design via Thiol-Disulfide Exchange or S-Alkylation Chemistry

Structure-Activity Relationship (SAR) Benchmarking Against Patent-Exemplified Syk Chemotypes

Quote Request

Request a Quote for 5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.